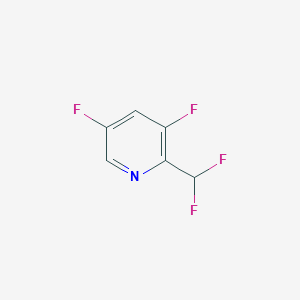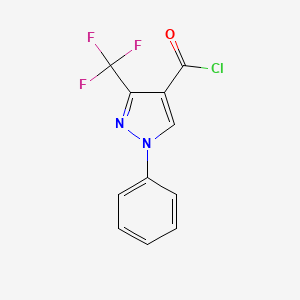amine CAS No. 1229041-04-6](/img/structure/B1400515.png)
[(2-Methoxy-4-methylphenyl)methyl](methyl)amine
Übersicht
Beschreibung
“(2-Methoxy-4-methylphenyl)methylamine” is an organic compound . It is also known as "(2-methoxy-4-methylphenyl)-N-methylmethanamine" . The compound is used in the synthesis of other organic compounds .
Synthesis Analysis
The compound can be synthesized through various methods. One such method involves the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves methanolysis of hydroxylamine sulfonates .Molecular Structure Analysis
The molecular formula of “(2-Methoxy-4-methylphenyl)methylamine” is C10H15NO . The InChI code is 1S/C10H15NO/c1-8-4-5-9(7-11-2)10(6-8)12-3/h4-6,11H,7H2,1-3H3 .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can condense with ketones and aldehydes to give imines . It can also undergo deprotonation by methyl lithium to give CH3ONHLi .Physical And Chemical Properties Analysis
The molecular weight of “(2-Methoxy-4-methylphenyl)methylamine” is 165.24 . More detailed physical and chemical properties are not available in the current search results.Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of Azo Dyes and Dithiocarbamate
- Summary of the Application : The compound 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline, which is structurally similar to the compound you mentioned, is used as a starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate .
- Methods of Application : This compound is synthesized via a Schiff bases reduction route. The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .
- Results or Outcomes : The molecular structures of the compounds are stabilized by secondary intermolecular interactions .
Application 2: Antioxidant Activity
- Summary of the Application : The compound 2-methoxy-4-(((4-methoxyphenilimino)methyl)phenol, which is structurally similar to the compound you mentioned, has been tested for its antioxidant activity .
- Methods of Application : This compound is synthesized from vanillin and p-anisidine using a water solvent by the stirrer method .
- Results or Outcomes : The results of the antioxidant activity test resulted in an EC50 value of 10.46 ppm .
Application 3: Preparation of Renewable Bis (Cyanate) Esters
- Summary of the Application : The compound 2-Methoxy-4-methylphenol, which is structurally similar to the compound you mentioned, has been used in the preparation of renewable bis (cyanate) esters .
- Methods of Application : This compound is synthesized from a variety of starting materials, and then it is used to prepare bis (cyanate) esters .
- Results or Outcomes : The resulting bis (cyanate) esters can be used to produce high-performance thermosetting resins .
Application 4: Synthesis of Dithiocarbamate
- Summary of the Application : The compound 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline, which is structurally similar to the compound you mentioned, is used as a starting material for the synthesis of dithiocarbamate .
- Methods of Application : This compound is synthesized via a Schiff bases reduction route .
- Results or Outcomes : The resulting dithiocarbamate compounds have a variety of applications, including use as pesticides and in the rubber industry .
Application 5: Anti-inflammatory Compound in Bamboo Vinegar
- Summary of the Application : The compound 2-Methoxy-4-methylphenol, which is structurally similar to the compound you mentioned, is the major anti-inflammatory compound in bamboo vinegar .
- Methods of Application : This compound is extracted from bamboo vinegar, a byproduct of the production of bamboo charcoal .
- Results or Outcomes : The compound has been found to have significant anti-inflammatory properties .
Application 6: Kinetics of Reaction with Chlorine Atoms
- Summary of the Application : The kinetics of the reaction of 2-methoxy-4-methylphenol with chlorine atoms has been studied .
- Methods of Application : This involves the use of advanced spectroscopic techniques to monitor the reaction .
- Results or Outcomes : The results of these studies can provide valuable information about the reactivity of this compound and similar compounds .
Eigenschaften
IUPAC Name |
1-(2-methoxy-4-methylphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-4-5-9(7-11-2)10(6-8)12-3/h4-6,11H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXAJOLTKVGIBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Methoxy-4-methylphenyl)methyl](methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



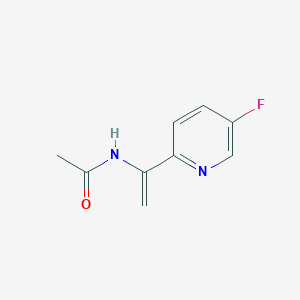
![3-Bromo-5-[1,3]dioxolan-2-yl-phenylamine](/img/structure/B1400433.png)
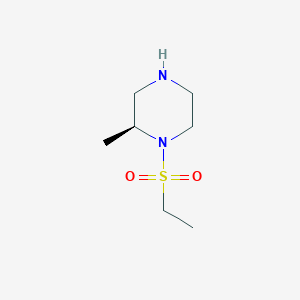
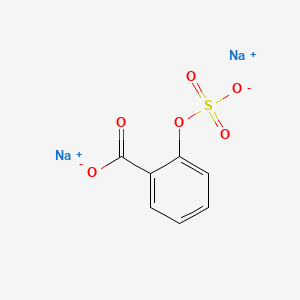
![(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride](/img/structure/B1400436.png)
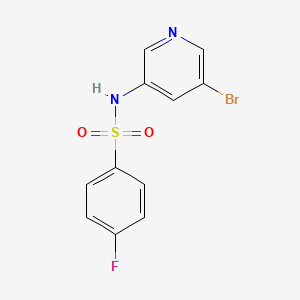
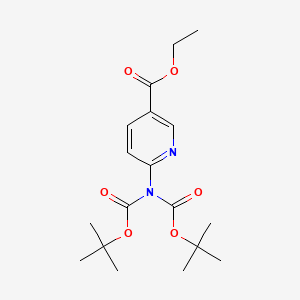
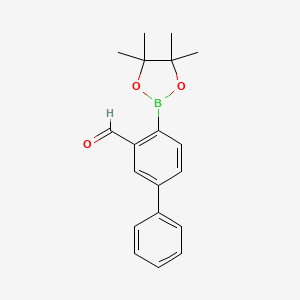
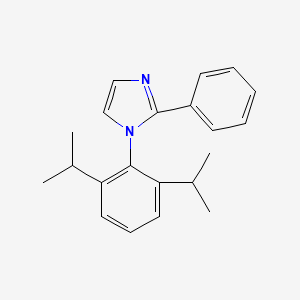

![1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B1400448.png)
